
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O2 It is a derivative of benzene, substituted with bromine, chlorine, and methoxymethoxy groups
Méthodes De Préparation
The synthesis of 1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group, often through a reaction with methoxymethyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts like palladium.
Applications De Recherche Scientifique
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
1-Bromo-2-(methoxymethoxy)benzene: Lacks the chlorine atoms, leading to different reactivity and applications.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of methoxymethoxy, affecting its chemical properties.
Propriétés
Formule moléculaire |
C8H7BrCl2O2 |
|---|---|
Poids moléculaire |
285.95 g/mol |
Nom IUPAC |
1-bromo-2,4-dichloro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
IJSJSQRHXMDZRD-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
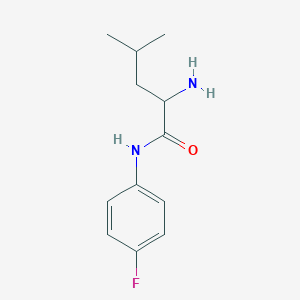
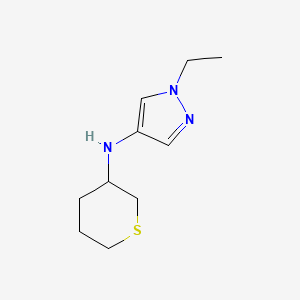
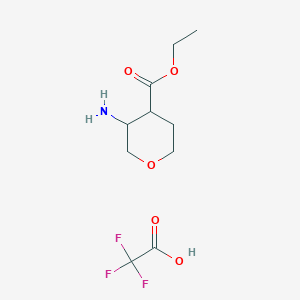
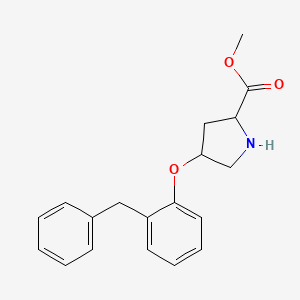
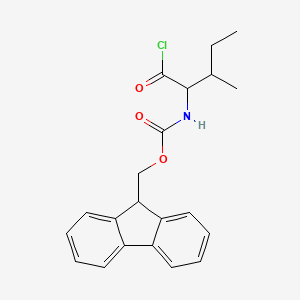

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
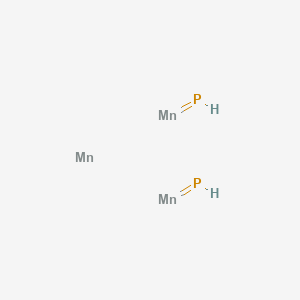
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)


